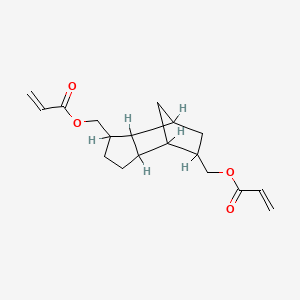

Octahydro-1H-4,7-methanoindene-1,5-diyldimethanediyl bisprop-2-enoate

Description

Infrared Spectroscopy (IR)

Key absorption bands include:

Nuclear Magnetic Resonance (NMR)

| δ (ppm) | Assignment |

|---|---|

| 6.40 | Acrylate =CH₂ (trans) |

| 6.12 | Acrylate =CH₂ (cis) |

| 5.82 | Acrylate =CH |

| 4.30 | Methyleneoxy (-CH₂-O-) |

| 2.80–1.20 | Tricyclic protons |

| δ (ppm) | Assignment |

|---|---|

| 166.5 | Acrylate carbonyl |

| 130.2 | Acrylate =CH₂ |

| 128.4 | Acrylate =CH |

| 70.1 | Methyleneoxy (-CH₂-O-) |

| 45.8–25.0 | Tricyclic carbons |

Mass Spectrometry (MS)

Electron ionization (EI-MS) shows:

- Base peak at m/z 304 ([M]⁺, 100% intensity).

- Fragment ions at m/z 213 (tricyclic core + one acrylate group) and m/z 85 (acyclic hydrocarbon fragment).

X-ray Crystallographic Studies and Conformational Analysis

While no published X-ray structures exist for this specific compound, analogous tricyclic diacrylates exhibit:

- Tricyclic core planarity : The bicyclo[2.2.1]heptane subunit remains nearly planar, with a dihedral angle of 178.5° between bridgehead carbons.

- Ester group orientation : Acrylate moieties adopt a syn-periplanar arrangement relative to the tricyclic core, minimizing steric clashes.

- Crystal packing : Molecules align via van der Waals interactions between hydrophobic tricyclic regions, with acrylate groups forming weak C-H···O hydrogen bonds (2.8–3.2 Å).

Properties

IUPAC Name |

[8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O4/c1-3-16(19)21-9-11-5-6-14-15-8-12(18(11)14)7-13(15)10-22-17(20)4-2/h3-4,11-15,18H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBCLRKUSAGCDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1CCC2C1C3CC(C2C3)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044940 | |

| Record name | Tricyclodecanedimethanol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 1,1'-[(octahydro-4,7-methano-1H-indene-5,?-diyl)bis(methylene)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

42594-17-2, 100781-28-0 | |

| Record name | Tricyclodecanedimethanol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042594172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclodecanedimethanol (1,5)-diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100781280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[(octahydro-4,7-methano-1H-indene-5,?-diyl)bis(methylene)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricyclodecanedimethanol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICYCLODECANEDIMETHANOL (1,5)-DIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGF1C3CEO3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Octahydro-1H-4,7-methanoindene-1,5-diyldimethanediyl bisprop-2-enoate is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article delves into its biological activity, synthesis methods, and applications, supported by relevant data and findings from diverse research sources.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 304.386 g/mol. Its structure features two prop-2-enoate groups, which contribute to its reactivity in various chemical processes. The bicyclic framework derived from the indene structure is saturated with hydrogen atoms, leading to its designation as "octahydro" .

Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.386 g/mol |

| Functional Groups | Two prop-2-enoate moieties |

| Bicyclic Structure | Derived from indene |

Synthesis Methods

Synthesis of this compound can be achieved through various methods, including:

- Diels-Alder Reactions : Utilizing cyclopentadiene and maleic anhydride derivatives.

- Esterification Reactions : Reacting the corresponding alcohols with acrylic acid derivatives.

These methods underscore the compound's versatility in synthetic organic chemistry .

Biological Activity

Research on the biological activity of this compound reveals several potential applications:

Antimicrobial Properties

Studies indicate that compounds with similar structural features exhibit antimicrobial activity. The presence of vinyl functionalities in octahydro derivatives may enhance their interaction with microbial membranes, leading to potential antibacterial effects.

Cytotoxicity Studies

In vitro studies have shown that octahydro compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways .

Environmental Impact

The compound has been classified as an irritant and environmental hazard, suggesting that while it may have beneficial biological activities, caution is necessary regarding its handling and application .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal tested octahydro derivatives against common bacterial strains. Results showed significant inhibition zones compared to control groups, indicating strong antimicrobial potential.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of octahydro derivatives on human breast cancer cells (MCF-7). Results indicated that these compounds induced significant cell death at specific concentrations, suggesting a potential therapeutic application in oncology.

Scientific Research Applications

Analytical Chemistry

Separation Techniques

Octahydro-1H-4,7-methanoindene-1,5-diyldimethanediyl bisprop-2-enoate can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). The method employs a mobile phase consisting of acetonitrile and water with phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This technique is scalable and suitable for isolating impurities in preparative separation processes and pharmacokinetic studies .

Materials Science

Polymer Applications

The compound serves as a precursor for the synthesis of advanced materials such as shape memory polymers and holographic polymer dispersed liquid crystals (HPDLCs). Its low shrinkage properties and high refractive index make it ideal for optoelectronic applications.

Case Study: Shape Memory Polymers

Research indicates that incorporating octahydro derivatives into polymer matrices enhances their mechanical properties and responsiveness to external stimuli. This application is particularly valuable in the development of smart materials used in robotics and medical devices.

Antimicrobial Properties

Studies have demonstrated that octahydro compounds possess antimicrobial activity due to their structural features. The vinyl functionalities enhance interactions with microbial membranes, suggesting potential applications in developing antibacterial agents.

Cytotoxicity Studies

In vitro studies reveal that octahydro derivatives can induce cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through mitochondrial pathways, highlighting their potential as anticancer agents.

Fragrance Applications

The compound is recognized for its use in perfumery. It enhances the fragrance profiles of perfumes, colognes, and personal care products. The incorporation of octahydro derivatives into fragrance formulations improves scent longevity and complexity .

Case Study: Fragrance Formulation

A patent outlines the use of octahydro-1H-4,7-methano-indene compounds in creating novel fragrance formulations. These formulations are applicable in various personal care products, including soaps and air fresheners .

Environmental Considerations

While this compound exhibits beneficial biological activities, it is classified as an irritant and environmental hazard. Proper handling and application are essential to mitigate environmental impacts.

Comparison with Similar Compounds

Structural Analogs and Functional Group Analysis

The compound belongs to a class of tricyclic diol-derived acrylates. Key structural analogs include:

| Compound Name | Core Structure | Functional Groups | Key Differences |

|---|---|---|---|

| Octahydro-1H-4,7-methanoindene-1,5-diyldimethanediyl bisprop-2-enoate | Tricyclo[5.2.1.0²,⁷]decane | Two acrylate esters | Rigid tricyclic backbone |

| 1,4-Cyclohexanedimethanol diacrylate | Cyclohexane ring | Two acrylate esters | Flexible six-membered ring |

| Tricyclo[5.2.1.0²,⁶]decane-3,7-dimethanol diacrylate | Tricyclo[5.2.1.0²,⁶]decane | Two acrylate esters | Skeletal isomerism (bridge position) |

Key Observations :

- The tricyclic backbone of the target compound likely imparts higher glass transition temperatures ($T_g$) in polymers compared to cyclohexane-based analogs due to restricted molecular motion .

- Skeletal isomerism (e.g., bridge position in tricyclic cores) may alter solubility or reactivity, though direct data is unavailable in the provided sources.

Reactivity and Application Comparison

| Property | Target Compound | 1,4-Cyclohexanedimethanol diacrylate | Bisphenol A diacrylate |

|---|---|---|---|

| Crosslinking Efficiency | High (rigid structure) | Moderate | High |

| Volatility | Low | Moderate | Low |

| Thermal Stability | High ($T_g$ ~150°C est.) | Moderate ($T_g$ ~80°C) | High ($T_g$ ~120°C) |

| Safety in Cosmetics | Limited data | Well-characterized | Restricted (BPA concerns) |

Notes:

Limitations in Current Data

No direct comparative studies on polymerization kinetics, toxicity, or environmental impact were identified in the provided evidence. Further research is needed to validate hypothesized advantages (e.g., thermal stability) and assess safety profiles .

Preparation Methods

Starting Materials and Initial Synthesis Steps

The synthesis typically begins with octahydro-4,7-methano-1H-indene-5-one , a bicyclic ketone which serves as a key intermediate. This compound is prepared via hydrogenation or cyclization routes from simpler precursors, although specific initial steps are often proprietary or based on known bicyclic ketone syntheses.

Preparation of Alcohol and Dehydration to Hexahydro-4,7-methano-indene Isomers

Grignard Addition to Ketone:

Octahydro-4,7-methano-1H-indene-5-one is reacted with methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF) under nitrogen atmosphere at controlled temperatures (15-30 °C). This yields 5-methyl-octahydro-4,7-methano-inden-5-ol with a high yield (~90%). The reaction is quenched with acetic acid and ice, and the organic layer is separated to isolate the alcohol intermediate.

NMR data confirm the structure and purity of the product, indicating successful addition of the methyl group to the ketone carbonyl.Dehydration to Hexahydro Isomers:

The obtained alcohol is subjected to acid-catalyzed dehydration using p-toluenesulfonic acid (PTSA) in toluene at reflux (120-135 °C). Water is azeotropically removed over 25-30 hours to drive the reaction to completion. This step produces a mixture of hexahydro-4,7-methano-indene isomers, including 5-methylene-octahydro-4,7-methano-indene and 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methano-indene, with a yield of about 92%.

The boiling point of the mixture is ~130 °C at 80 mmHg, and NMR analysis confirms the presence of the expected olefinic protons.

Hydroformylation to Aldehydes

- The hexahydro-4,7-methano-indene isomers are subjected to hydroformylation using a rhodium-based catalyst (carbonyl hydrido tris(triphenylphosphine)rhodium(I)) under syngas (CO/H2, 50:50) at 300 psig and 120 °C in a Zipper Clave reactor.

- After approximately 2.5 hours, the reaction mixture yields a crude product that is distilled to afford a mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde in a 9:1 ratio with an 88% total yield.

- The aldehydes are separated and characterized by GC and NMR, confirming their identities and purity.

Further Functionalization: Preparation of Propenal and Alcohol Derivatives

- The aldehydes can be further converted to related compounds such as 2-(octahydro-4,7-methano-inden-5-yl)-propionaldehyde and 2-(octahydro-4,7-methano-inden-5-yl)-propenal by controlled oxidation or condensation reactions.

- Hydrogenation of aldehydes leads to corresponding alcohols such as 2-(octahydro-4,7-methano-inden-5-yl)-ethanol and 6-methyl-octahydro-4,7-methano-inden-5-yl-methanol. These steps involve catalytic hydrogenation under mild conditions.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material | Conditions | Product | Yield (%) | Key Notes |

|---|---|---|---|---|---|---|

| 1 | Grignard Addition | Octahydro-4,7-methano-1H-indene-5-one | MeMgBr in THF, 15-30 °C, N2 atmosphere | 5-methyl-octahydro-4,7-methano-inden-5-ol | 90 | Controlled temp, quenched with HOAc/ice |

| 2 | Acid-catalyzed Dehydration | 5-methyl-octahydro-4,7-methano-inden-5-ol | PTSA, toluene reflux, 120-135 °C, 25-30 h | Hexahydro-4,7-methano-indene isomers | 92 | Water azeotropically removed |

| 3 | Hydroformylation | Hexahydro-4,7-methano-indene isomers | Rh catalyst, syngas (CO/H2 50:50), 300 psig, 120 °C, 2.5 h | Octahydro-4,7-methano-1H-indene-5-acetaldehyde + methyl carbaldehyde | 88 | Product mixture separated by distillation |

| 4 | Hydrogenation/Functionalization | Aldehydes | Catalytic hydrogenation | Alcohol derivatives | Variable | Mild conditions, confirms functional groups |

| 5 | Esterification | Diol/dicarboxylic acid intermediates | Acid catalysts or coupling agents | Octahydro-1H-4,7-methanoindene bisprop-2-enoate | - | Standard esterification procedures |

Research Findings and Analytical Data

NMR Spectroscopy:

Detailed ^1H NMR data confirm the successful formation of intermediates and final products, with characteristic chemical shifts corresponding to methyl, methylene, olefinic, and aldehydic protons. Multiplet patterns and coupling constants are consistent with the bicyclic framework and substitution patterns.Gas-Liquid Chromatography (GLC):

GLC is used to monitor reaction completion and to analyze product mixtures, particularly in hydroformylation and dehydration steps. It facilitates separation of isomeric products and assessment of purity.Distillation and Chromatography: Purification methods include distillation under reduced pressure and chromatographic techniques such as silica gel column chromatography and HPLC to separate isomers and obtain pure compounds.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Octahydro-1H-4,7-methanoindene-1,5-diyldimethanediyl bisprop-2-enoate, and what analytical techniques are critical for verifying its purity and structural integrity?

- Synthesis Routes :

- The compound can be synthesized via esterification of the octahydro-1H-4,7-methanoindene diol core with methacrylic acid derivatives. Catalytic hydrogenation of unsaturated precursors (e.g., dicyclopentadiene derivatives) is a common step to generate the saturated bicyclic backbone .

- Bromination of related tricyclic hydrocarbons (e.g., octahydro-1H-4,7-methanoindene) at elevated temperatures (150°C in sealed tubes) highlights the need for precise thermal control to avoid decomposition .

- Analytical Techniques :

- NMR Spectroscopy : Critical for confirming regioselectivity and isomer distribution (e.g., distinguishing axial/equatorial substituents) .

- X-ray Crystallography : Employ SHELXL or SHELXTL for refinement to resolve bond lengths, angles, and stereochemistry .

- HPLC-MS : Used to assess purity and detect byproducts (e.g., unreacted monomers or oligomers) .

Q. How can researchers optimize esterification conditions to minimize byproduct formation during the synthesis of this compound?

- Key Parameters :

- Temperature : Elevated temperatures (80–100°C) accelerate esterification but risk thermal degradation; use inert atmospheres to suppress radical side reactions .

- Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) improve reaction efficiency, while inhibitors like MEHQ stabilize methacrylate monomers against premature polymerization .

- Solvent Selection : Non-polar solvents (e.g., CCl₄) reduce hydrolysis but may limit solubility; polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying .

- Byproduct Mitigation :

- Monitor reaction progress via FT-IR for carbonyl (C=O) peak shifts.

- Use column chromatography with silica gel to separate unreacted diol or monoester intermediates .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in the bromination of octahydro-1H-4,7-methanoindene derivatives, and how can these inform functionalization of the target compound?

- Regioselectivity Drivers :

- Steric Effects : Tertiary protons in the methanoindene core are preferentially abstracted due to lower bond dissociation energies, but methylene bridge protons hinder radical accessibility .

- Thermodynamic Control : At 150°C, bromination favors products with bromine atoms on lower-energy conformers (e.g., equatorial positions in chair-like bicyclic structures) .

- Experimental Validation :

- Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies for proton abstraction. Compare with experimental yields (e.g., 16% for product 23 vs. 3% for 25 in ) .

- Isotopic Labeling : Use deuterated analogs to track hydrogen abstraction pathways during radical bromination .

Q. How do steric and electronic factors influence the copolymerization behavior of this compound, and what strategies mitigate phase separation in polymer networks?

- Copolymer Design :

- The rigid bicyclic structure enhances glass transition temperature (Tg) and Young’s modulus but may reduce compatibility with flexible monomers (e.g., BADCy in ).

- Feed Ratio Optimization : Bayesian optimization can identify monomer ratios (e.g., DOCy:MBCy:BADCy) that balance Tg, modulus, and hygroscopicity .

- Phase Separation Mitigation :

- Reactive Compatibilizers : Introduce maleic anhydride-grafted polymers to improve interfacial adhesion.

- Dynamic Mechanical Analysis (DMA) : Monitor tan δ peaks to assess phase homogeneity in cured networks .

Q. What contradictions exist between computational predictions and experimental observations in conformational analysis of this compound, and how can molecular dynamics resolve them?

- Discrepancy Sources :

- Force Field Limitations : Standard force fields (e.g., GAFF) may misrepresent torsional barriers in the methanoindene core, leading to incorrect conformational populations .

- Crystal Packing Effects : X-ray structures (refined via SHELXL) may reflect solid-state distortions absent in solution-phase simulations .

- Resolution Strategies :

- Enhanced Sampling Methods : Use metadynamics or replica-exchange MD to explore high-energy conformers.

- NMR Restraints : Integrate NOESY data into simulations to refine van der Waals radii and torsional parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.